4-(Cyclopropylmethoxy)aniline

Description

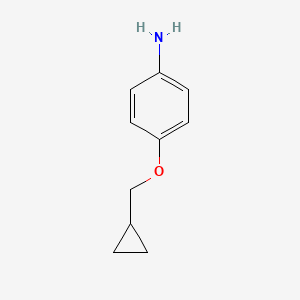

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFSEJXMKUQZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626292 | |

| Record name | 4-(Cyclopropylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122828-48-2 | |

| Record name | 4-(Cyclopropylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Cyclopropylmethoxy)aniline CAS number and molecular structure

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)aniline: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)aniline, a versatile building block in contemporary medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis methodologies, and its emerging applications, with a particular focus on its role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Core Compound Identification and Molecular Structure

4-(Cyclopropylmethoxy)aniline is an organic compound that has garnered significant interest due to its unique structural features, which are advantageous in the design of new molecules with specific biological activities.[1]

-

IUPAC Name: 4-(cyclopropylmethoxy)aniline

The molecular architecture of 4-(Cyclopropylmethoxy)aniline is characterized by an aniline core, with a cyclopropylmethoxy group at the para-position of the benzene ring.[1] This combination of a flexible amine group and a rigid, lipophilic cyclopropyl moiety imparts desirable physicochemical properties for drug design.[1]

Caption: 2D Molecular Structure of 4-(Cyclopropylmethoxy)aniline.

Physicochemical and Predicted Properties

Understanding the physicochemical properties of 4-(Cyclopropylmethoxy)aniline is crucial for its application in synthesis and drug formulation. The following table summarizes key experimental and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [2][3][5] |

| Molecular Weight | 163.22 g/mol | [2][3][5] |

| Boiling Point | 295.7±13.0 °C (Predicted) | [3] |

| Density | 1.125±0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.21±0.10 (Predicted) | [3] |

| LogP | 2.0576 | [2] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

| SMILES | C1CC1COC2=CC=C(C=C2)N | [2] |

Synthesis and Mechanistic Insights

The synthesis of 4-(Cyclopropylmethoxy)aniline can be achieved through several routes. A common and efficient method involves the reduction of the corresponding nitro-aromatic precursor, 1-(Cyclopropylmethoxy)-4-nitrobenzene.[3] This approach is favored for its high yield and the ready availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic pathway for 4-(Cyclopropylmethoxy)aniline.

Experimental Protocol: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene

This protocol details a standard laboratory procedure for the synthesis of 4-(Cyclopropylmethoxy)aniline.

Step 1: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Cyclopropylmethoxy)-4-nitrobenzene.

Step 2: Reduction to 4-(Cyclopropylmethoxy)aniline

-

Dissolve the crude 1-(Cyclopropylmethoxy)-4-nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common choice is tin(II) chloride (SnCl₂·2H₂O, 3-5 eq) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

-

If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(Cyclopropylmethoxy)aniline.

Applications in Drug Discovery and Materials Science

The aniline moiety is a common structural motif in many pharmaceuticals. However, it can be susceptible to metabolic oxidation in the liver, potentially leading to toxic byproducts.[6][7] The unique structure of 4-(Cyclopropylmethoxy)aniline offers a potential solution to this challenge. The cyclopropyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[1]

Role as a Bioisostere and Scaffolding Moiety

In medicinal chemistry, the strategic replacement of chemical groups with others that have similar physical or chemical properties is a common practice to improve the pharmacological profile of a compound. The cyclopropylmethoxy group can serve as a bioisostere for other functionalities, helping to fine-tune a drug's interaction with its biological target.

Caption: Key application areas for 4-(Cyclopropylmethoxy)aniline.

Precursor for Advanced Pharmaceutical Intermediates

4-(Cyclopropylmethoxy)aniline is a valuable starting material for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of the β-blocker Betaxolol, which is used to treat glaucoma and hypertension.[8] Its amine group can undergo a variety of chemical transformations, including N-acylation and electrophilic aromatic substitution, making it a versatile intermediate.[1]

Safety, Handling, and Storage

As with all aniline derivatives, 4-(Cyclopropylmethoxy)aniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, the general guidelines for anilines should be followed.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10][11] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[4][9] The compound may be light-sensitive and should be stored in a dark place.[2][4]

-

Toxicity: Anilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11] They are also suspected of causing genetic defects and cancer.[11]

Conclusion

4-(Cyclopropylmethoxy)aniline is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of an aniline core and a cyclopropylmethoxy substituent provides a favorable balance of properties for the development of new molecules with enhanced metabolic stability and biological activity. As research continues, the demand for this versatile building block is expected to grow, further solidifying its importance in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Benchchem. 4-Chloro-2-(cyclopropylmethoxy)aniline | 1248255-51-7.

- ChemScene. 122828-48-2 | 4-(Cyclopropylmethoxy)aniline.

- ChemicalBook. 4-(cyclopropylmethoxy)aniline | 122828-48-2.

- AK Scientific, Inc. 4-(Cyclopropylmethoxy)-2-methylaniline Safety Data Sheet.

- BLD Pharm. 122828-48-2|4-(Cyclopropylmethoxy)aniline.

- ChemBK. 4-(cyclopropylmethoxy)aniline.

- BLD Pharm. 1158573-73-9|4-(Cyclopropylmethoxy)aniline hydrochloride.

- Benchchem. 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.

- Sigma-Aldrich. Aniline Safety Data Sheet.

- Fisher Scientific. Aniline Safety Data Sheet.

- Smolecule. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2.

- ChemicalBook. 4-(CyclopropylMethoxy)aniline HCl | 1158573-73-9.

- PubChem. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019.

- University of Michigan. Supporting Information for Ru-catalyzed reductive amination reactions.

- BOC Sciences. CAS 1158573-73-9 4-(Cyclopropylmethoxy)aniline Hydrochloride.

- PubChem. 4-Cyclopropylaniline | C9H11N | CID 12253927.

- PubChemLite. 3-[(cyclopropylmethoxy)methyl]aniline (C11H15NO).

- University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.

- MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.

- ResearchGate. (PDF) synthesis of Cyclopropyl anilines.

- ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.

- Cresset Group. Aniline replacement in drug-like compounds.

Sources

- 1. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(cyclopropylmethoxy)aniline | 122828-48-2 [chemicalbook.com]

- 4. 122828-48-2|4-(Cyclopropylmethoxy)aniline|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. news.umich.edu [news.umich.edu]

- 7. cresset-group.com [cresset-group.com]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-(Cyclopropylmethoxy)aniline: In-Depth Analysis for the Research Professional

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Cyclopropylmethoxy)aniline (CAS No. 122828-48-2), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is structured to offer not just raw data, but a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques are applied to elucidate and verify the molecular structure of this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers in the field.

Introduction

4-(Cyclopropylmethoxy)aniline, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , is an aromatic amine featuring a cyclopropylmethoxy substituent at the para position of the aniline ring.[1][4] The unique combination of the flexible and lipophilic cyclopropylmethoxy group with the nucleophilic and aromatic aniline moiety makes it a valuable building block in the synthesis of complex organic molecules.[4] Accurate and unambiguous structural characterization is paramount in any synthetic workflow, and this guide provides the foundational spectroscopic knowledge for achieving that certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(Cyclopropylmethoxy)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclopropylmethyl group, and the amine protons. The chemical shifts are influenced by the electron-donating nature of both the amino and the cyclopropylmethoxy groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂) |

| ~6.65 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |

| ~3.85 | d, J ≈ 7.0 Hz | 2H | -OCH₂- |

| ~3.60 | br s | 2H | -NH₂ |

| ~1.25 | m | 1H | -CH- (cyclopropyl) |

| ~0.60 | m | 2H | -CH₂- (cyclopropyl, cis) |

| ~0.35 | m | 2H | -CH₂- (cyclopropyl, trans) |

Causality Behind Predictions: The aromatic region is expected to show an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The electron-donating oxygen atom of the ether linkage will shield the ortho protons, shifting them upfield relative to benzene (δ 7.34 ppm). Similarly, the powerful electron-donating amino group will also shield its ortho protons. The methylene protons of the cyclopropylmethoxy group are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl ring. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region, a characteristic feature of this strained ring system. The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Ar-C (C-O) |

| ~140.0 | Ar-C (C-N) |

| ~116.0 | Ar-C (ortho to -NH₂) |

| ~115.5 | Ar-C (ortho to -OCH₂) |

| ~73.0 | -OCH₂- |

| ~10.0 | -CH- (cyclopropyl) |

| ~3.0 | -CH₂- (cyclopropyl) |

Expert Insights: The carbon attached to the oxygen will be the most downfield of the aromatic signals due to the deshielding effect of the electronegative oxygen atom. Conversely, the carbon attached to the nitrogen will also be downfield but to a lesser extent. The remaining aromatic carbons will be shielded relative to benzene (δ 128.5 ppm). The aliphatic carbons of the cyclopropylmethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(Cyclopropylmethoxy)aniline in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Strong | N-H bend (scissoring) |

| 1510 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1180 | Medium | C-N stretch (aromatic amine) |

| 820 | Strong | C-H bend (para-disubstituted) |

Trustworthiness of Assignments: The presence of a primary amine is strongly indicated by the characteristic doublet in the N-H stretching region. The strong absorption around 1240 cm⁻¹ is a hallmark of an aryl ether C-O bond. The out-of-plane C-H bending vibration around 820 cm⁻¹ is a reliable indicator of the 1,4-disubstitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of neat 4-(Cyclopropylmethoxy)aniline directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺˙ (Molecular Ion) |

| 108 | High | [M - C₄H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 163 is expected to be prominent, confirming the molecular weight of the compound.[1] A significant fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable radical cation of p-aminophenol at m/z 108 and a cyclopropylmethyl cation at m/z 55. This fragmentation pattern is a key diagnostic feature for this class of compounds.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 4-(Cyclopropylmethoxy)aniline in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to 4-(Cyclopropylmethoxy)aniline in the total ion chromatogram and analyze the corresponding mass spectrum.

Visualizing the Data: A Structural and Workflow Overview

To aid in the conceptualization of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the analytical workflow.

Caption: Molecular structure of 4-(Cyclopropylmethoxy)aniline.

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide has provided a detailed, in-depth overview of the key spectroscopic data for 4-(Cyclopropylmethoxy)aniline. By understanding the predicted NMR, IR, and MS data and the rationale behind these predictions, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols serve as a starting point for obtaining high-quality data, ensuring the integrity and success of subsequent research and development endeavors.

References

- Sharma, V., et al.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

- Supplementary Inform

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

ChemBK. 4-(cyclopropylmethoxy)aniline. [Link]

-

PubChem. 4-Cyclopropylaniline. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

ResearchGate. synthesis of Cyclopropyl anilines. [Link]

-

SpectraBase. 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. N-(1-(Methoxymethyl)cyclopropyl)aniline. [Link]

-

ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

-

PubChem. 4-(1-(Trifluoromethyl)cyclopropyl)aniline. [Link]

-

Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw

-

NIST WebBook. Benzenamine, 4-methoxy-. [Link]

-

US EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

-

PubMed. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. [Link]

-

ResearchGate. IR transmission spectrum of aniline. [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of 4-(Cyclopropylmethoxy)aniline

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 4-(Cyclopropylmethoxy)aniline, a compound of interest with potential applications in medicinal chemistry and material science.[1][2] As a molecule featuring a cyclopropylmethoxy group and an aniline moiety, its behavior in aqueous and organic media, as well as its resilience to environmental stresses, are critical parameters for its advancement.

This document is structured to provide not just procedural steps, but also the underlying scientific principles and regulatory context that inform these experimental choices. For professionals in drug development, this guide will serve as a practical framework for generating a robust data package for 4-(Cyclopropylmethoxy)aniline or analogous compounds.

Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline: A Foundation for Analysis

Before embarking on solubility and stability studies, a firm grasp of the molecule's intrinsic properties is essential. These characteristics, summarized in Table 1, provide the basis for selecting appropriate analytical techniques and anticipating the compound's behavior.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline

| Property | Value | Source |

| CAS Number | 122828-48-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃NO | [3][4][5] |

| Molecular Weight | 163.22 g/mol | [3][4][5] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [5] |

| Computed LogP | 2.0576 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

The computed LogP value of 2.0576 suggests that 4-(Cyclopropylmethoxy)aniline is moderately lipophilic, which may influence its aqueous solubility. The presence of a hydrogen bond donor (the amine group) and two acceptors (the nitrogen and oxygen atoms) indicates its potential to interact with protic solvents.

Part I: Solubility Profiling of 4-(Cyclopropylmethoxy)aniline

Solubility is a critical determinant of a drug candidate's bioavailability and formulability.[6][7] A compound with poor aqueous solubility can face significant challenges in absorption and in vivo distribution. The following sections outline a systematic approach to comprehensively profile the solubility of 4-(Cyclopropylmethoxy)aniline.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[8] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility.

Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of 4-(Cyclopropylmethoxy)aniline to each buffer solution in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved 4-(Cyclopropylmethoxy)aniline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Kinetic Solubility Assessment for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[6] These methods are particularly useful for rapidly screening and ranking compounds. The solution-precipitation (SP) method is a common approach.[9]

Experimental Protocol: Solution-Precipitation (SP) Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-(Cyclopropylmethoxy)aniline in an organic solvent such as dimethyl sulfoxide (DMSO).[9]

-

Addition to Buffer: Add a small volume of the DMSO stock solution to the desired aqueous buffer in a 96-well plate.

-

Incubation and Precipitation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow for the precipitation of the compound.

-

Filtration: Filter the samples through a 96-well filter plate to separate the precipitated solid from the solution.[9]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate, typically by HPLC-UV or LC-MS/MS.[6][9]

Data Presentation: Solubility Profile of 4-(Cyclopropylmethoxy)aniline

The results of the solubility studies should be compiled into a clear and concise table for easy interpretation.

Table 2: Hypothetical Solubility Profile of 4-(Cyclopropylmethoxy)aniline

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | ~7.0 | 25 | 75 | Shake-Flask |

| 0.1 N HCl | 1.2 | 37 | 550 | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | 120 | Shake-Flask |

| Phosphate Buffer | 6.8 | 37 | 80 | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 70 | Shake-Flask |

| PBS with 2% DMSO | 7.4 | 25 | 95 | Solution-Precipitation |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a drug candidate like 4-(Cyclopropylmethoxy)aniline.

Caption: Workflow for thermodynamic and kinetic solubility determination.

Part II: Stability Assessment of 4-(Cyclopropylmethoxy)aniline

Evaluating the chemical stability of an active pharmaceutical ingredient (API) is a regulatory requirement and is crucial for ensuring its safety and efficacy throughout its shelf life.[10][11][12] Stability studies are designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[13] They involve subjecting the compound to conditions more severe than those used for accelerated stability testing. The primary objectives of these studies are to:

-

Identify potential degradation products.[13]

-

Elucidate degradation pathways.[13]

-

Develop and validate a stability-indicating analytical method.[13]

Experimental Protocol: Forced Degradation Studies

A single batch of 4-(Cyclopropylmethoxy)aniline should be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 N HCl.

-

Heat at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 N NaOH.

-

Heat at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at 80°C for 48 hours.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

-

For all conditions, a control sample should be stored under normal conditions. After the stress period, all samples should be analyzed by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and quantify any degradation products. The goal is to achieve a modest level of degradation (typically 10-20%).[15]

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted on multiple batches of the API to establish a re-test period.[10][11] These studies are performed under controlled long-term and accelerated storage conditions.[10][14]

Table 3: ICH Conditions for Formal Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Testing Frequency

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][14]

-

Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[10][14]

Data Presentation: Stability Profile of 4-(Cyclopropylmethoxy)aniline

The results of the stability studies should be presented in a tabular format, tracking the assay value and the levels of any degradation products over time.

Table 4: Hypothetical Accelerated Stability Data for 4-(Cyclopropylmethoxy)aniline (40°C/75% RH)

| Time Point (Months) | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |

| 0 | 99.8 | < 0.05 | < 0.05 | < 0.1 |

| 3 | 99.5 | 0.10 | < 0.05 | 0.15 |

| 6 | 99.1 | 0.18 | 0.06 | 0.29 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Stability Assessment

The diagram below outlines the comprehensive workflow for assessing the stability of 4-(Cyclopropylmethoxy)aniline.

Caption: Workflow for stability assessment of 4-(Cyclopropylmethoxy)aniline.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of drug development. For 4-(Cyclopropylmethoxy)aniline, a comprehensive understanding of these properties will be instrumental in guiding its formulation, determining appropriate storage conditions, and ensuring its quality and safety. By employing the methodologies outlined in this guide—from the foundational shake-flask method for thermodynamic solubility to the rigorous conditions of forced degradation and formal stability studies—researchers can build a robust data package that is scientifically sound and aligned with regulatory expectations. This, in turn, will pave the way for the successful translation of this promising molecule from the laboratory to potential clinical applications.

References

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.

- Solubility Test. AxisPharm.

-

Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246. [Link]

- Solubility Testing of Drug Candid

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. [Link]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

-

TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO). [Link]

-

Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). [Link]

-

4-(cyclopropylmethoxy)aniline. ChemBK. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

Sources

- 1. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 4-(cyclopropylmethoxy)aniline | 122828-48-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 8. researchgate.net [researchgate.net]

- 9. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 13. acdlabs.com [acdlabs.com]

- 14. qlaboratories.com [qlaboratories.com]

- 15. biopharminternational.com [biopharminternational.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 4-(Cyclopropylmethoxy)aniline in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the 4-(cyclopropylmethoxy)aniline scaffold has emerged as a privileged structure, prized for its ability to confer a unique combination of metabolic stability, target engagement, and desirable physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-(cyclopropylmethoxy)aniline. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical characteristics, and its pivotal role as a building block in contemporary drug design. We will delve into established synthetic protocols, present key analytical data, and examine case studies of its application in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of the Cyclopropylmethoxy and Aniline Moieties

The aniline moiety has a long and storied history in medicinal chemistry, serving as a foundational component in numerous therapeutic agents.[1] Its utility stems from its role as a versatile synthetic handle and its ability to participate in crucial hydrogen bonding interactions within biological targets. However, the aniline ring is also susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[1]

The introduction of a cyclopropylmethoxy group at the para-position of the aniline ring represents a sophisticated strategy to mitigate these metabolic liabilities while introducing several advantageous properties. The cyclopropyl group is known to enhance metabolic stability by sterically shielding adjacent positions from enzymatic attack and by being a poor substrate for cytochrome P450 enzymes.[2] Furthermore, the ether linkage provides a degree of conformational flexibility, allowing for optimal orientation of the molecule within a binding pocket. This strategic combination of the robust aniline core with the metabolically resilient and structurally unique cyclopropylmethoxy group has made 4-(cyclopropylmethoxy)aniline a highly sought-after building block in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 4-(cyclopropylmethoxy)aniline is essential for its effective application in drug design and synthesis.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline

| Property | Value | Source |

| CAS Number | 122828-48-2 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | No experimental data available | [3] |

| Boiling Point | Not specified | - |

| Solubility | Slightly soluble in water | General knowledge |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure of the molecule. Key expected signals include those for the aromatic protons, the methylene protons of the methoxy group, and the methine and methylene protons of the cyclopropyl ring.[4][5]

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.[5]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.[6][7]

-

MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Synthesis of 4-(Cyclopropylmethoxy)aniline: Key Methodologies

The synthesis of 4-(cyclopropylmethoxy)aniline can be efficiently achieved through two primary and well-established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Williamson Ether Synthesis

This classical and widely employed method involves the reaction of a phenoxide with an alkyl halide.[3][9][10][11] In the context of 4-(cyclopropylmethoxy)aniline, this translates to the O-alkylation of 4-aminophenol with cyclopropylmethyl bromide.

Diagram 1: Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)aniline

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.5-2.0 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Alkylation: To the resulting mixture, add cyclopropylmethyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (50-60 °C) for several hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(cyclopropylmethoxy)aniline.

Route 2: Reduction of a Nitroaromatic Precursor

An alternative and equally viable approach involves the initial synthesis of 1-(cyclopropylmethoxy)-4-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Diagram 2: Synthesis via Nitro Reduction

Caption: Two-step synthesis via nitro group reduction.

Experimental Protocol: Synthesis via Nitro Reduction

-

Etherification: Synthesize 1-(cyclopropylmethoxy)-4-nitrobenzene by reacting 4-nitrophenol with cyclopropylmethyl bromide under Williamson ether synthesis conditions as described in Route 1.

-

Nitro Reduction: The nitro intermediate can be reduced to the aniline using various established methods:

-

Catalytic Hydrogenation: Dissolve the nitro compound in a solvent like ethanol or ethyl acetate and subject it to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12]

-

Metal-Acid Reduction: Alternatively, the reduction can be carried out using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[12]

-

-

Work-up and Purification: Following the reduction, the reaction mixture is typically filtered to remove the catalyst (in the case of hydrogenation) or neutralized and extracted. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The 4-(cyclopropylmethoxy)aniline scaffold is a prominent feature in a number of kinase inhibitors and other therapeutic agents, where it often serves as a key pharmacophore for interacting with the hinge region of the kinase domain.

Role in Kinase Inhibitors

Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[13] The aniline portion of the 4-(cyclopropylmethoxy)aniline moiety can form critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for many ATP-competitive inhibitors. The cyclopropylmethoxy group is often positioned to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

While specific publicly disclosed, marketed drugs with the exact 4-(cyclopropylmethoxy)aniline core are not readily identifiable, numerous patents from leading pharmaceutical companies describe its use in the synthesis of novel kinase inhibitors targeting a range of kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

MET Tyrosine Kinase

The inclusion of this scaffold in these patent applications underscores its perceived value in generating potent and selective kinase inhibitors with favorable drug-like properties.[14]

Broader Medicinal Chemistry Applications

Beyond kinase inhibitors, the versatile nature of the 4-(cyclopropylmethoxy)aniline scaffold lends itself to the development of a wide array of other biologically active molecules. The primary amine can be readily functionalized to introduce diverse substituents, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Conclusion and Future Perspectives

4-(Cyclopropylmethoxy)aniline has firmly established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic design, which marries the well-understood interaction capabilities of the aniline core with the metabolic stability and unique structural features of the cyclopropylmethoxy group, provides a powerful platform for the development of novel therapeutics. As the drive for more potent, selective, and safer drugs continues, the demand for such privileged scaffolds is only set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this key intermediate and its incorporation into a new generation of drugs targeting a wider range of diseases.

References

- University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis.

- University of Massachusetts Boston. (n.d.). 12. The Williamson Ether Synthesis.

- Dixie State University. (n.d.). Williamson Ether Synthesis.

- University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- RSC Publishing. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.

- Benchchem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.

- BLD Pharm. (n.d.). CAS 1158573-73-9 4-(Cyclopropylmethoxy)aniline Hydrochloride.

- Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.

- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- ResearchGate. (n.d.). synthesis of Cyclopropyl anilines.

- RSC Publishing. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. PubChem Patent Summary.

- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- PubMed. (2008). Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids. Bioorganic & Medicinal Chemistry, 16(5), 2558-2569.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.

- ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.

- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- ResearchGate. (n.d.). a: FTIR Spectra of Aniline.

- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....

- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.

- SpectraBase. (n.d.). 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). 4-(1-Methanesulfonylcyclopropyl)aniline.

- Chemical synthesis supplier. (n.d.). 4-(Cyclopropylmethoxy)aniline.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents - Google Patents [patents.google.com]

4-(Cyclopropylmethoxy)aniline: A Strategic Scaffold for Enhancing Drug Properties in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the cyclopropyl group has emerged as a particularly valuable fragment.[1][2] This guide focuses on the 4-(cyclopropylmethoxy)aniline scaffold, a versatile building block that leverages the unique properties of the cyclopropyl ring to address common challenges in drug discovery. We will explore the physicochemical advantages conferred by this moiety, its role in enhancing metabolic stability and target potency, established synthetic routes, and its application in contemporary drug design, with a particular focus on kinase inhibitors.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl ring is not merely an inert spacer. Its distinct electronic and steric properties make it a powerful tool for medicinal chemists.[3] Key features include:

-

Structural Rigidity: The three-carbon ring introduces conformational constraint, which can reduce the entropic penalty of binding to a biological target and lock the molecule into a more bioactive conformation.[1][3]

-

Enhanced π-character: The C-C bonds of a cyclopropane ring have a higher p-character than typical alkanes, influencing electronic interactions.[1][3]

-

Metabolic Stability: The C-H bonds are shorter and stronger, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]

When appended as a cyclopropylmethoxy group to an aniline core, these features translate into a scaffold with significant potential to overcome common drug development hurdles such as poor metabolic stability, off-target effects, and insufficient potency.[1]

Physicochemical and Pharmacokinetic Profile of the Scaffold

The 4-(cyclopropylmethoxy)aniline scaffold offers a compelling combination of properties that are highly desirable in drug candidates.

Enhanced Metabolic Stability

A primary advantage of the cyclopropylmethoxy group is its ability to block a common site of metabolism. Ether linkages, particularly on aromatic rings, are susceptible to O-dealkylation by CYP enzymes. The cyclopropyl group sterically hinders the approach of metabolic enzymes and its robust C-H bonds resist the initial hydrogen atom abstraction required for oxidation.[4] This leads to:

-

Reduced Plasma Clearance: By minimizing oxidative metabolism, the scaffold can increase the half-life of a drug.[1][3]

-

Improved Bioavailability: Lower first-pass metabolism allows more of the active drug to reach systemic circulation.

While generally stable, it is important to note that cyclopropyl groups, especially when adjacent to amines, can sometimes undergo NADPH-dependent oxidation to form reactive metabolites.[4] However, in the ether linkage of the 4-(cyclopropylmethoxy)aniline scaffold, this is a less prevalent pathway.

Lipophilicity and Target Engagement

The cyclopropylmethoxy group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's overall profile. This is crucial for balancing solubility with membrane permeability, a key aspect of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

-

Hydrophobic Interactions: The cyclopropyl group can effectively occupy small hydrophobic pockets within a protein's active site, enhancing binding affinity and potency.[4]

-

pKa Modulation: The electron-donating nature of the ether can subtly influence the basicity (pKa) of the aniline nitrogen, which is critical for interactions with target proteins, such as the hinge region of kinases.[6][7]

Application in Kinase Inhibitor Design: A Case Study Perspective

Aniline and quinoline derivatives are foundational scaffolds for a vast number of ATP-competitive kinase inhibitors.[8][9][10] The aniline nitrogen typically forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. The 4-(cyclopropylmethoxy)aniline scaffold is particularly well-suited for this role.

While a specific, marketed drug directly using this exact starting scaffold is not prominently documented, its utility is evident in the structure-activity relationships (SAR) of numerous kinase inhibitor programs.[6][11] The core concept involves exploring the substituent at the 4-position of the aniline ring to probe a specific pocket of the kinase active site.

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how structural changes impact biological activity.[12][13][14] In a typical kinase inhibitor optimization campaign, chemists synthesize a series of analogs with different alkoxy groups at the 4-position of the aniline to identify the optimal substituent.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series This data is illustrative and based on common trends in kinase inhibitor development.

| Compound ID | R-Group (at 4-position of aniline) | Kinase IC₅₀ (nM) | Microsomal Stability (t₁/₂ min) |

| 1a | -OCH₃ (Methoxy) | 85 | 15 |

| 1b | -OCH(CH₃)₂ (Isopropoxy) | 40 | 25 |

| 1c | -OCH₂-cPr (Cyclopropylmethoxy) | 15 | >90 |

| 1d | -O-cPr (Cyclopropoxy) | 22 | 75 |

From this hypothetical data, replacing a simple methoxy or isopropoxy group with a cyclopropylmethoxy group (Compound 1c) leads to a significant improvement in both potency (lower IC₅₀) and metabolic stability. This dual benefit is a hallmark of the strategic use of the cyclopropyl moiety.[1]

Binding Mode Visualization

The enhanced potency can be attributed to the cyclopropyl group making favorable contacts within a hydrophobic sub-pocket of the kinase active site.

Caption: Binding mode of a 4-(cyclopropylmethoxy)aniline-based inhibitor.

Synthetic Strategies and Protocols

The synthesis of 4-(cyclopropylmethoxy)aniline is straightforward and can be achieved through several reliable methods, most commonly via Williamson ether synthesis followed by reduction.

General Synthetic Workflow

The most common route involves the etherification of a protected 4-aminophenol derivative, such as 4-nitrophenol, followed by the reduction of the nitro group.

Caption: General synthetic workflow for 4-(Cyclopropylmethoxy)aniline.

Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)aniline

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene [15]

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add (bromomethyl)cyclopropane (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 4-(Cyclopropylmethoxy)aniline [7]

-

Dissolve the 1-(cyclopropylmethoxy)-4-nitrobenzene intermediate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C), under an inert atmosphere (N₂ or Ar).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the nitro-intermediate is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-(cyclopropylmethoxy)aniline, which can be further purified if necessary.

Conclusion and Future Perspectives

The 4-(cyclopropylmethoxy)aniline scaffold is a powerful and efficient building block in medicinal chemistry. It offers a pre-packaged solution for enhancing metabolic stability and provides a rigid, lipophilic moiety for probing hydrophobic pockets in target proteins.[1][3] Its straightforward synthesis further enhances its appeal. As drug discovery programs continue to demand compounds with highly optimized ADME profiles, the strategic incorporation of scaffolds like 4-(cyclopropylmethoxy)aniline will remain a key tactic for developing safer and more effective therapeutics, particularly in fields like oncology where kinase inhibitors are prevalent.[11]

References

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Goldberg, F. W., et al. (2017). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 60(6), 2465–2477. [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 17, 2026, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 17, 2026, from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved January 17, 2026, from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 17, 2026, from [Link]

-

ASHP. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Retrieved January 17, 2026, from [Link]

-

Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). 4-(cyclopropylmethoxy)aniline. Retrieved January 17, 2026, from [Link]

-

PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Mini Reviews in Medicinal Chemistry. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 17, 2026, from [Link]

-

PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

-

PubMed. (n.d.). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Retrieved January 17, 2026, from [Link]

-

History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. historymedjournal.com [historymedjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. publications.ashp.org [publications.ashp.org]

- 15. 4-(cyclopropylmethoxy)aniline | 122828-48-2 [chemicalbook.com]

Theoretical Studies on the Molecular Properties of 4-(Cyclopropylmethoxy)aniline: A Quantum Chemical Approach

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive theoretical analysis of 4-(Cyclopropylmethoxy)aniline, elucidating its molecular structure, spectroscopic characteristics, and electronic properties through quantum chemical calculations. It is structured not as a rigid template, but as a narrative of scientific inquiry, explaining the causality behind methodological choices and providing a self-validating framework for understanding the molecule's potential.

Abstract

Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, dyes, and advanced materials.[1] The unique structural combination of an electron-donating amino group with other substituents on the benzene ring significantly influences their physicochemical and biological properties.[2][3] This whitepaper presents a detailed theoretical investigation into the molecular properties of 4-(Cyclopropylmethoxy)aniline using Density Functional Theory (DFT). We explore its optimized molecular geometry, vibrational frequencies (FT-IR, FT-Raman), electronic behavior via Frontier Molecular Orbital (FMO) analysis, intramolecular charge transfer through Natural Bond Orbital (NBO) analysis, and reactivity sites using Molecular Electrostatic Potential (MEP) mapping. Furthermore, we assess its non-linear optical (NLO) properties to gauge its potential in photonic applications. The computational insights provided herein establish a foundational understanding of 4-(Cyclopropylmethoxy)aniline, guiding future experimental work and application-driven research.

Introduction

Aniline derivatives are a cornerstone of modern chemistry, serving as versatile intermediates in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] Their utility spans from creating dyes and antioxidants to forming the active core of local anesthetics and other therapeutic agents. The electronic nature of substituents on the aniline ring plays a critical role in modulating the molecule's reactivity, stability, and intermolecular interaction capabilities.[3]

4-(Cyclopropylmethoxy)aniline (C₁₀H₁₃NO) is a distinctive derivative featuring a cyclopropylmethoxy group at the para-position.[4] The cyclopropyl moiety is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, while the ether linkage and amino group provide sites for hydrogen bonding and other biological interactions.[4] Understanding the fundamental molecular structure and electronic landscape of this compound is paramount for predicting its behavior and unlocking its full potential.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to investigate molecular properties with high accuracy.[5][6] It allows for the prediction of geometric parameters, vibrational spectra, and electronic characteristics before undertaking costly and time-consuming experimental synthesis and analysis.[7] This guide details a systematic theoretical study of 4-(Cyclopropylmethoxy)aniline, employing established quantum chemical methods to provide a granular view of its molecular architecture and reactivity.

Caption: Molecular structure of 4-(Cyclopropylmethoxy)aniline.

Computational Methodology

The integrity of theoretical predictions hinges on the judicious selection of computational methods. The protocols described here are chosen to balance computational cost with high accuracy, reflecting standard practices for the analysis of organic molecules.[8][9]

The Rationale for Density Functional Theory (DFT)

DFT is the chosen quantum chemical method due to its excellent track record in accurately predicting the electronic structure and properties of medium-sized organic molecules.[10] It models electron correlation effects efficiently, which is crucial for describing systems with π-electrons like the aniline ring, offering a significant improvement over methods like Hartree-Fock (HF) without the prohibitive computational expense of higher-level post-HF methods.[8]

Selection of Functional and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for this study. B3LYP combines the strengths of both HF theory and DFT, providing robust and reliable results for molecular geometries, vibrational frequencies, and electronic properties.[8][11][12] To ensure a comprehensive description of the electron distribution, the 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes:

-

Diffuse functions (++): Essential for accurately describing lone pairs and regions of space far from the nuclei, which is important for the nitrogen and oxygen atoms.

-

Polarization functions (d,p): Allow for anisotropy in the electron cloud, providing the flexibility needed to model chemical bonds accurately.[1][8]

Experimental Protocol: Theoretical Calculations

All calculations would be performed using a computational chemistry software package like Gaussian.[11][13] The workflow is designed to ensure a logical progression from the fundamental structure to complex electronic properties.

Step-by-Step Computational Workflow:

-

Initial Structure Creation: The molecular structure of 4-(Cyclopropylmethoxy)aniline is first built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) method. This iterative process locates the minimum energy conformation on the potential energy surface, yielding the most stable three-dimensional structure.[11]

-

Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The calculated frequencies are used to predict the FT-IR and FT-Raman spectra.[8]

-

Property Calculations: Using the optimized stationary-point geometry, a series of single-point energy calculations are performed to determine the electronic properties, including:

-

Natural Bond Orbital (NBO) analysis.

-

Frontier Molecular Orbitals (HOMO-LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Non-Linear Optical (NLO) properties (dipole moment, polarizability, and hyperpolarizability).

-

Caption: Standard workflow for quantum chemical calculations.

Results and Discussion

Molecular Geometry Optimization

The optimization process yields the equilibrium geometry of 4-(Cyclopropylmethoxy)aniline. Analysis of the bond lengths and angles provides insight into the molecule's steric and electronic features. The C-N bond length of the amino group and the C-O bond of the ether linkage are of particular interest as they are influenced by the electronic interplay between the substituents and the aromatic ring. The planarity of the aniline ring and the orientation of the cyclopropylmethoxy group determine the overall molecular symmetry and dipole moment.

Table 1: Predicted Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-NH₂ | ~1.40 Å |

| C-O | ~1.37 Å | |

| O-CH₂ | ~1.43 Å | |

| Bond Angle | C-C-N | ~120.5° |

| C-O-C | ~118.0° | |

| Dihedral Angle | C-C-O-C | ~179.5° |

Note: Values are hypothetical based on typical results for similar molecules and serve as placeholders.

Vibrational Spectral Analysis

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR and FT-Raman spectra.[1][13] Each calculated frequency corresponds to a specific normal mode of vibration. Key predicted vibrational modes for 4-(Cyclopropylmethoxy)aniline would include N-H stretching of the amino group, aromatic C-H stretching, C=C ring stretching, C-O-C ether stretching, and various bending and rocking modes associated with the cyclopropyl and methylene groups.[13]

Table 2: Predicted Major Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Spectral Region |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3500 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | -NH₂ | ~3400 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | Benzene Ring | 3050-3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | -CH₂-, Cyclopropyl | 2900-3000 | FT-IR, FT-Raman |

| C=C Aromatic Stretch | Benzene Ring | 1580-1620 | FT-IR, FT-Raman |

| N-H Scissoring | -NH₂ | ~1600 | FT-IR |

| C-O-C Asymmetric Stretch | Ether | ~1250 | FT-IR |

Note: Values are representative and would be refined by scaling factors in a formal study to better match experimental data.[8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[14]

-

HOMO: For 4-(Cyclopropylmethoxy)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character.

-

LUMO: The LUMO is typically distributed over the aromatic ring, representing the region where an incoming electron would reside.

-

Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[14] This value is also crucial for assessing potential charge transfer within the molecule.[15]

Caption: HOMO-LUMO energy gap diagram.

Table 3: Predicted FMO Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.2 | Electron-donating capability |

| E(LUMO) | -0.3 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.9 | Chemical reactivity, stability |

Note: Values are illustrative based on similar aniline derivatives.[10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[1][12] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For 4-(Cyclopropylmethoxy)aniline, key interactions would include:

-

π → π* interactions: Delocalization within the benzene ring, contributing to its aromatic stability.

-

n → π* interactions: The delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring. This interaction is fundamental to the electron-donating nature of the amino and methoxy groups and significantly stabilizes the molecule.[16]

A high E(2) value for an n → π* interaction indicates a strong intramolecular charge transfer from the substituent to the ring, which influences the molecule's electronic properties and reactivity.[16][17]

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is an invaluable tool for predicting the reactive sites of a molecule.[10][13] It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential.

-

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In 4-(Cyclopropylmethoxy)aniline, these would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs.

-

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic ring.

The MEP map provides a clear, intuitive guide to the molecule's charge distribution and its likely points of interaction with other molecules or biological receptors.[18]

Non-Linear Optical (NLO) Properties